molecular formula C8H12BNO3 B596035 (3-Ethoxy-5-methylpyridin-4-yl)boronic acid CAS No. 1315353-36-6

(3-Ethoxy-5-methylpyridin-4-yl)boronic acid

Cat. No. B596035
M. Wt: 180.998
InChI Key: SOCQJHGXIZPKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Ethoxy-5-methylpyridin-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are a class of compounds that are known for their versatility in various fields such as medicinal chemistry, polymer, and optoelectronics materials . This specific compound is not intended for human or veterinary use and is used for research purposes. Its molecular formula is C8H12BNO3 and it has a molecular weight of 180.998.


Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A common method for the synthesis of pyridinylboronic acids involves [4+2] cycloaddition .


Molecular Structure Analysis

The molecular structure of “(3-Ethoxy-5-methylpyridin-4-yl)boronic acid” consists of a pyridine ring with an ethoxy group at the 3-position and a methyl group at the 5-position. The 4-position of the pyridine ring is attached to a boronic acid group.


Chemical Reactions Analysis

Boronic acids, including “(3-Ethoxy-5-methylpyridin-4-yl)boronic acid”, are known for their utility in various chemical reactions. They are particularly known for their role in Suzuki-Miyaura cross-coupling reactions . They can also be used in the synthesis of various compounds, such as anthracene-based bis-pyridine ligands .

Scientific Research Applications

Application

Boronic acids are used as reagents in the Suzuki–Miyaura coupling, a popular carbon–carbon bond-forming reaction. This reaction is widely applied due to its mild and functional group tolerant reaction conditions, and the use of stable, readily prepared, and generally environmentally benign organoboron reagents .

Results

The Suzuki–Miyaura coupling has been successful in creating new carbon–carbon bonds, which is a fundamental step in the synthesis of many organic compounds .

2. Sensing Applications

Application

Boronic acids are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .

Method

The key interaction of boronic acids with diols allows their use in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .

Results

Boronic acids have been used to develop synthetic receptors for low molecular compounds, and have seen growth in the interaction of boronic acids with proteins, their manipulation, and cell labelling .

Safety And Hazards

Boronic acids, including “(3-Ethoxy-5-methylpyridin-4-yl)boronic acid”, should be handled with care. They may be harmful if swallowed and can cause skin and eye irritation. They may also cause respiratory irritation. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Boronic acids are increasingly being used in diverse areas of research. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . The future directions of “(3-Ethoxy-5-methylpyridin-4-yl)boronic acid” and other boronic acids will likely continue to expand in these areas.

properties

IUPAC Name

(3-ethoxy-5-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-3-13-7-5-10-4-6(2)8(7)9(11)12/h4-5,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCQJHGXIZPKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1C)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694510
Record name (3-Ethoxy-5-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethoxy-5-methylpyridin-4-yl)boronic acid

CAS RN

1315353-36-6
Record name (3-Ethoxy-5-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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